molecular formula C16H15NO3 B1431237 Methyl 6-acetyl-3-methyl-4-phenylpicolinate CAS No. 64034-97-5

Methyl 6-acetyl-3-methyl-4-phenylpicolinate

Cat. No.: B1431237
CAS No.: 64034-97-5
M. Wt: 269.29 g/mol
InChI Key: DLSUFBWZVQTBPV-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-3-methyl-4-phenylpicolinate is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . It is a derivative of picolinic acid, which is known for its diverse applications in various fields of chemistry and biology.

Preparation Methods

The synthesis of Methyl 6-acetyl-3-methyl-4-phenylpicolinate can be achieved through several synthetic routes. One common method involves the reaction of 6-acetyl-3-methyl-4-phenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 6-acetyl-3-methyl-4-phenylpicolinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-acetyl-3-methyl-4-phenylpicolinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-3-methyl-4-phenylpicolinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Methyl 6-acetyl-3-methyl-4-phenylpicolinate can be compared with other picolinic acid derivatives, such as:

    Methyl 6-amino-4-phenylpicolinate: Known for its antiviral properties.

    Methyl 6-hydroxy-3-methyl-4-phenylpicolinate: Studied for its antioxidant activities.

    Methyl 6-chloro-3-methyl-4-phenylpicolinate: Used in the synthesis of herbicides.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of picolinic acid derivatives.

Properties

IUPAC Name

methyl 6-acetyl-3-methyl-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-13(12-7-5-4-6-8-12)9-14(11(2)18)17-15(10)16(19)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSUFBWZVQTBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1C2=CC=CC=C2)C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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